molecular formula C5H8N2O4 B136753 2-[[(2E)-2-hydroxyiminopropanoyl]amino]acetic acid CAS No. 133333-62-7

2-[[(2E)-2-hydroxyiminopropanoyl]amino]acetic acid

Cat. No. B136753
M. Wt: 160.13 g/mol
InChI Key: XFGJGGZAHMFYOF-XVNBXDOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[(2E)-2-hydroxyiminopropanoyl]amino]acetic acid, commonly known as "HIDA," is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. HIDA is a derivative of iminodiacetic acid and has been synthesized through various methods.

Scientific Research Applications

HIDA has been widely used in various scientific research fields, including biochemistry, pharmacology, and medical imaging. One of the significant applications of HIDA is its use as a chelating agent in radiopharmaceuticals for hepatobiliary imaging. HIDA has also been used in the development of prodrugs and targeted drug delivery systems. In addition, HIDA has been used as a ligand in metal complexes for catalysis and as a precursor for the synthesis of other compounds.

Mechanism Of Action

The mechanism of action of HIDA is not fully understood. However, it is known that HIDA acts as a chelating agent and forms complexes with various metals, including copper, zinc, and nickel. HIDA has also been shown to inhibit the activity of enzymes, such as acetylcholinesterase and butyrylcholinesterase.

Biochemical And Physiological Effects

HIDA has been shown to have various biochemical and physiological effects. In vitro studies have shown that HIDA can inhibit the growth of cancer cells and induce apoptosis. HIDA has also been shown to have antioxidant properties and can scavenge free radicals. In addition, HIDA has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

The advantages of using HIDA in lab experiments include its stability, low toxicity, and ease of synthesis. However, HIDA has some limitations, including its limited solubility in water and its potential to form complexes with other compounds in biological samples. Therefore, careful consideration should be given when designing experiments involving HIDA.

Future Directions

There are several future directions for research involving HIDA. One area of research is the development of HIDA-based prodrugs and targeted drug delivery systems. Another area of research is the synthesis of HIDA derivatives with improved solubility and stability. In addition, further studies are needed to fully understand the mechanism of action of HIDA and its potential applications in various research fields.
Conclusion:
In conclusion, HIDA is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. HIDA can be synthesized through various methods and has been used in the development of radiopharmaceuticals, prodrugs, and targeted drug delivery systems. HIDA has various biochemical and physiological effects and has potential applications in cancer treatment, antioxidant therapy, and anti-inflammatory therapy. Further research is needed to fully understand the mechanism of action of HIDA and its potential applications in various research fields.

Synthesis Methods

HIDA can be synthesized through various methods, including the reaction of iminodiacetic acid with hydroxylamine hydrochloride, followed by the addition of sodium hydroxide. Another method involves the reaction of glycine with hydroxylamine hydrochloride and formaldehyde, followed by the addition of sodium hydroxide. The synthesized HIDA can be purified through column chromatography, recrystallization, or solvent extraction.

properties

CAS RN

133333-62-7

Product Name

2-[[(2E)-2-hydroxyiminopropanoyl]amino]acetic acid

Molecular Formula

C5H8N2O4

Molecular Weight

160.13 g/mol

IUPAC Name

2-[[(2E)-2-hydroxyiminopropanoyl]amino]acetic acid

InChI

InChI=1S/C5H8N2O4/c1-3(7-11)5(10)6-2-4(8)9/h11H,2H2,1H3,(H,6,10)(H,8,9)/b7-3+

InChI Key

XFGJGGZAHMFYOF-XVNBXDOJSA-N

Isomeric SMILES

C/C(=N\O)/C(=O)NCC(=O)O

SMILES

CC(=NO)C(=O)NCC(=O)O

Canonical SMILES

CC(=NO)C(=O)NCC(=O)O

synonyms

Glycine, N-[2-(hydroxyimino)-1-oxopropyl]- (9CI)

Origin of Product

United States

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